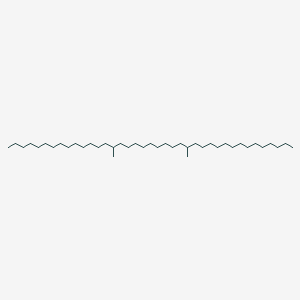
15,25-Dimethylnonatriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15,25-Dimethylnonatriacontane is a long-chain hydrocarbon with the molecular formula C41H84. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its structural complexity, featuring two methyl groups attached to the 15th and 25th carbon atoms of the nonatriacontane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15,25-Dimethylnonatriacontane typically involves the stepwise elongation of shorter hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors, followed by selective methylation at the desired positions. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into long-chain hydrocarbons. This process is catalyzed by metals such as iron or cobalt and operates under high temperatures and pressures. The resulting mixture of hydrocarbons is then refined to isolate the desired compound.
化学反应分析
Types of Reactions
15,25-Dimethylnonatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typical.
Substitution: Halogenation often uses chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound.
科学研究应用
15,25-Dimethylnonatriacontane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 15,25-Dimethylnonatriacontane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it acts as a semiochemical, influencing behaviors such as mating and host location .
相似化合物的比较
Similar Compounds
- 13,17-Dimethylnonatriacontane
- 11,15-Dimethylnonatriacontane
- 15,19-Dimethylnonatriacontane
Uniqueness
15,25-Dimethylnonatriacontane is unique due to its specific methylation pattern, which can influence its physical properties and biological activity. Compared to its isomers, it may exhibit different melting points, solubility, and reactivity, making it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
90052-44-1 |
|---|---|
分子式 |
C41H84 |
分子量 |
577.1 g/mol |
IUPAC 名称 |
15,25-dimethylnonatriacontane |
InChI |
InChI=1S/C41H84/c1-5-7-9-11-13-15-17-19-21-24-28-32-36-40(3)38-34-30-26-23-27-31-35-39-41(4)37-33-29-25-22-20-18-16-14-12-10-8-6-2/h40-41H,5-39H2,1-4H3 |
InChI 键 |
WVYQRELMOLDVGJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
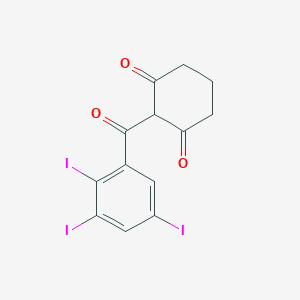
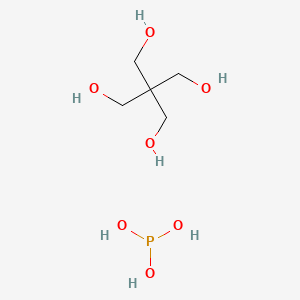
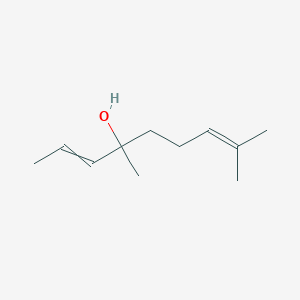
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
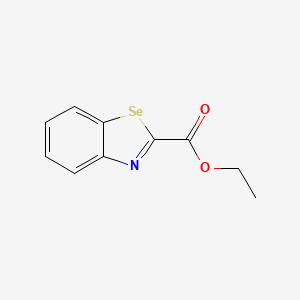
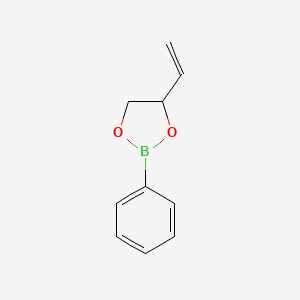

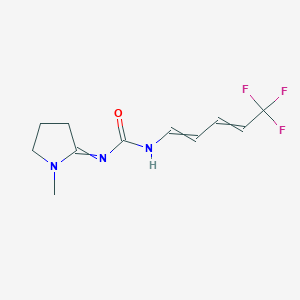
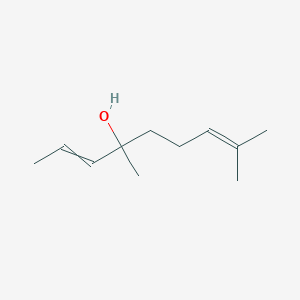
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

